3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-
Brand Name: Vulcanchem
CAS No.: 21951-34-8
VCID: VC2312776
InChI: InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,15H,6-8H2,1H3
SMILES: CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)CCO
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-

CAS No.: 21951-34-8

Cat. No.: VC2312776

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- - 21951-34-8

Specification

CAS No. 21951-34-8
Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name 2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,15H,6-8H2,1H3
Standard InChI Key HYQYPARBQHUKAB-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)CCO
Canonical SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)CCO

Introduction

Structural Characteristics and Chemical Properties

Molecular Identification and Basic Properties

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- is identified by CAS Number 21951-34-8 and possesses distinctive chemical properties that contribute to its potential biological activities . Its chemical structure consists of a 3H-pyrazol-3-one core with specific substitutions that influence its physicochemical behavior and reactivity.

Structural Features and Functional Groups

The title compound contains several key functional groups that define its chemical behavior:

  • A pyrazol-3-one heterocyclic core

  • A 4-[(2-hydroxyethyl)sulfonyl]phenyl group at position 2

  • A methyl group at position 5

  • A 2,4-dihydro configuration

These structural elements collectively contribute to the compound's reactivity profile and potential applications. The presence of the sulfonyl group with a hydroxyethyl substituent offers a unique hydrophilic-lipophilic balance that can influence biological interactions.

Synthesis Methodologies

General Pyrazolone Synthesis Approaches

The synthesis of pyrazolone derivatives typically follows established pathways that can be adapted for the target compound. A common approach involves the cyclization of substituted phenylhydrazines with β-keto esters, as demonstrated in related pyrazolone syntheses .

For the synthesis of similar pyrazolone compounds, researchers have employed a general pathway involving:

  • Cyclization reactions using substituted phenylhydrazines and ethylacetoacetate in ethanol

  • Further modification with Vilsmeier–Haack reagent (DMF–POCl₃)

  • Oxidation steps using KMnO₄ solution

Specific Synthetic Routes for Sulfonyl-Substituted Derivatives

The synthesis of sulfonyl-substituted pyrazolones requires specialized approaches. Based on related compounds, a potential synthetic route for the title compound might involve:

  • Initial formation of the pyrazolone core structure

  • Introduction of the sulfonyl group through appropriate sulfonylation reactions

  • Attachment of the hydroxyethyl moiety to the sulfonyl group

Masumoto et al. described a diversity-oriented approach for synthesizing various pyrazolone derivatives that could potentially be adapted for our target compound. Their methodology involved the use of key intermediate 4-acetyloxy-3H-pyrazol-3-one to access various functionalized pyrazolones .

Comparative Analysis of Pyrazolone Derivatives

Structural Relationships to Known Compounds

The target compound shares structural similarities with other pyrazolone derivatives that have established biological activities. For instance, edaravone (2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one) is a marketed drug for brain ischemia, suggesting potential neuroprotective properties for related structures .

The inclusion of the sulfonyl group distinguishes our compound from simpler pyrazolones and potentially confers specific biological targeting capabilities. This structural element is similar to features found in certain herbicidal pyrazole sulfonamide derivatives described by researchers .

Physicochemical Property Comparison

While specific data for our target compound is limited in the search results, we can draw comparisons with related pyrazolone structures. The base 3H-pyrazol-3-one structure typically exhibits the following properties:

Property3H-pyrazol-3-one (base structure)Potential values for target compound
Physical formSolidLikely solid
ColorPale yellowExpected to be pale yellow to off-white
Melting point160-162 °CLikely higher due to additional substituents
pKa~9.00Expected to be modified by sulfonyl group
SolubilityModerate in polar solventsEnhanced water solubility due to hydroxyethyl group

The hydroxyethyl sulfonyl group is expected to enhance water solubility compared to simpler pyrazolones, potentially improving pharmacokinetic properties if considered for medicinal applications .

CompoundAHAS inhibition (%) at 100 mg/L
3b65
3e81
3n73
Monosulfuron (reference)93

While our specific compound isn't listed in this data, its structural similarities suggest potential for similar activities that warrant further investigation.

Research Methods and Analytical Techniques

Spectroscopic Characterization

For comprehensive characterization of the title compound, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

These methods collectively provide structural confirmation and purity assessment. In related research, pyrazolone derivatives were characterized using Agilent DD2 600 Hz spectrometers for NMR analysis and Mariner System 5304 mass spectrometers for ESI-MS .

Computational Methods for Activity Prediction

Molecular docking studies have been valuable for predicting the biological activities of pyrazolone derivatives. For compounds with potential herbicidal activity, docking against Arabidopsis thaliana AHAS (AtAHAS) crystal structures (such as PDB entry: 5k6t) has provided insights into binding modes and potential efficacy .

Similar computational approaches could help predict the activity profile of our target compound, particularly if considering its potential as an AHAS inhibitor or for other biological targets.

Future Research Directions

Synthesis Optimization Opportunities

Future research could focus on developing more efficient synthetic routes for the title compound. The diversity-oriented approaches described by Masumoto et al. could be adapted specifically for this molecule, potentially improving yield and purity .

Expanded Biological Evaluation

Given the diverse activities of pyrazolone derivatives, comprehensive biological screening of the title compound is warranted to fully characterize its potential applications. This could include:

  • Enzyme inhibition assays

  • Anti-inflammatory and antioxidant assessments

  • Herbicidal activity testing

  • Structure-activity relationship studies with systematic modifications

Formulation Development

For practical applications, research into appropriate formulations would be valuable. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (pyrazolone core) elements presents opportunities for developing targeted delivery systems that optimize the compound's efficacy and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator